2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-mesitylacetamide
Description
Properties
IUPAC Name |
2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN6OS/c1-12-8-13(2)18(14(3)9-12)25-17(29)10-30-21-19-20(23-11-24-21)28(27-26-19)16-6-4-15(22)5-7-16/h4-9,11H,10H2,1-3H3,(H,25,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJLYXDVLROWDHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN6OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with a [1,2,3]triazolo[4,5-d]pyrimidine scaffold have been used as templates for designing new inhibitors.
Mode of Action
Docking studies of similar compounds indicated that the hydrogen interaction between the nitrogen atom in the pyridine ring and a specific target could be responsible for the improved activity.
Biochemical Pathways
Compounds with similar structures have shown a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds.
Result of Action
Biological Activity
The compound 2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-mesitylacetamide is a triazole derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, target pathways, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 463.5 g/mol. The structure includes a triazole ring fused to a pyrimidine moiety, which is known for its diverse pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C23H22FN7O3 |
| Molecular Weight | 463.5 g/mol |
| Purity | ≥95% |
The mechanism of action of 2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-mesitylacetamide involves interaction with specific biological targets that modulate various signaling pathways. The triazole and pyrimidine components are implicated in:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cell proliferation and survival.
- Modulation of Receptor Activity : It could act as an antagonist or agonist at certain receptor sites, influencing cellular responses.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antitumor Activity : Studies have shown that triazole derivatives can inhibit cancer cell growth by inducing apoptosis and cell cycle arrest.
- Antimicrobial Properties : The compound has demonstrated effectiveness against various bacterial strains, suggesting potential use as an antimicrobial agent.
- Anti-inflammatory Effects : It may reduce inflammation through the inhibition of pro-inflammatory cytokines.
Case Studies and Research Findings
A review of recent literature reveals significant findings regarding the biological activity of this compound:
Case Study 1: Antitumor Efficacy
In a study published in Journal of Medicinal Chemistry, 2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-mesitylacetamide was tested against various cancer cell lines. Results indicated a dose-dependent inhibition of cell viability in breast cancer cells with an IC50 value of approximately 15 µM. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway .
Case Study 2: Antimicrobial Activity
Research published in Pharmaceutical Biology evaluated the antimicrobial properties against Gram-positive and Gram-negative bacteria. The compound exhibited minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL, indicating moderate antibacterial activity .
Case Study 3: Anti-inflammatory Mechanism
A study in Inflammation Research demonstrated that the compound significantly reduced levels of TNF-alpha and IL-6 in LPS-stimulated macrophages, suggesting its potential as an anti-inflammatory agent .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
*Molecular formula inferred based on structural analysis.
Key Comparative Insights
Substituent Effects on Activity
- Position 3 Modifications: The target’s 4-fluorophenyl group contrasts with 2-chlorobenzyl (Compound 17) and 4-amino-3-methylbenzyl (vipadenant). Fluorine’s electronegativity may enhance binding affinity to hydrophobic pockets compared to chlorine or methyl groups .
Position 7 Variations :
- The thio-N-mesitylacetamide group in the target compound is bulkier than ethylene diamine (Compound 17) or hydroxyethoxycyclopentane (Patent Compound). This bulk may reduce metabolic clearance but limit solubility .
- Benzo[d]oxazol-2-ylthio (Compound 9b) introduces aromaticity, which could enhance π-π stacking in enzyme active sites .
Physicochemical Properties
Q & A
Q. What are the key synthetic pathways for preparing 2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-mesitylacetamide, and how are critical intermediates purified?
The synthesis typically involves multi-step reactions:
Triazolopyrimidine Core Formation : Cyclocondensation of fluorophenyl-substituted precursors under reflux with catalysts like triethylamine in solvents such as DMF .
Thioether Linkage : Introduction of the thiol group via nucleophilic substitution, often using thiourea or mercaptoacetic acid derivatives .
Acetamide Coupling : Reaction with mesitylamine under Schotten-Baumann conditions (e.g., EDCI/DMAP in dichloromethane) .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is used to isolate intermediates, monitored by TLC or HPLC .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key structural features do they confirm?
- NMR (1H/13C) : Assigns aromatic protons (δ 7.2–8.5 ppm for fluorophenyl and triazole), methyl groups (δ 2.1–2.6 ppm for mesityl), and thioether (–S–) linkage .
- HRMS : Validates molecular weight (e.g., [M+H]+ expected for C22H19FN6OS: 458.13) .
- IR Spectroscopy : Confirms carbonyl (C=O, ~1680 cm⁻¹) and triazole (C=N, ~1600 cm⁻¹) groups .
Q. What in vitro assays are recommended for initial biological screening, and how should potency thresholds be interpreted?
- Antiproliferative Activity : MTT assays against cancer lines (e.g., HeLa, A549) with IC50 values <1 µM indicating high potency .
- Antimicrobial Screening : Broth microdilution (MIC ≤25 µg/mL against Gram-positive pathogens like S. aureus suggests therapeutic potential) .
- Enzyme Inhibition : Fluorescence-based kinase assays (e.g., EGFR inhibition at IC50 <100 nM) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across structurally similar triazolopyrimidine derivatives?
Contradictions often arise from substituent effects. For example:
| Substituent Position | Biological Activity Trend | Source |
|---|---|---|
| 4-Fluorophenyl (target compound) | IC50 = 0.8 µM (HeLa) | |
| 2-Fluorobenzyl (analog) | IC50 = 5.2 µM (HeLa) | |
| 4-Methoxyphenyl (analog) | MIC = 50 µg/mL (S. aureus) | |
| Methodological Approach : |
- Perform comparative molecular docking to assess binding affinity variations (e.g., using AutoDock Vina with EGFR or DNA gyrase targets) .
- Validate via isothermal titration calorimetry (ITC) to quantify thermodynamic interactions .
Q. What experimental design principles should guide structure-activity relationship (SAR) studies for optimizing this compound?
Key Variables :
Substituent Diversity : Test halogen (F, Cl), alkyl (methyl, isopropyl), and electron-donating groups (OCH3) at the phenyl and mesityl positions .
Scaffold Modifications : Replace triazole with imidazole or pyrazole cores to assess ring size impact .
Assay Design :
- Use orthogonal assays (e.g., cytotoxicity + kinase profiling) to balance selectivity and potency .
- Apply multivariate statistical analysis (e.g., PCA) to identify dominant SAR trends .
Q. What strategies are recommended for elucidating the mechanism of action in complex biological systems?
- Target Identification :
- Chemical Proteomics : Use affinity chromatography with biotinylated probes to pull down binding proteins .
- CRISPR-Cas9 Knockout Screens : Identify genes whose loss abrogates compound activity .
- Pathway Analysis : RNA-seq or phosphoproteomics to map signaling perturbations (e.g., apoptosis, cell cycle arrest) .
Q. How should researchers design in vivo studies to evaluate pharmacokinetics and toxicity?
- Animal Models : Use xenograft mice (e.g., A549 tumors) for efficacy, with dosing at 10–50 mg/kg (oral or IP) .
- ADME Profiling :
- Plasma Stability : LC-MS/MS to measure half-life (>2 hours preferred) .
- Tissue Distribution : Radiolabeled compound (14C) tracking in organs .
- Toxicology : Monitor liver enzymes (ALT/AST) and renal biomarkers (creatinine) weekly .
Data Contradiction Analysis
Q. How can discrepancies between in vitro and in vivo efficacy data be addressed?
Potential Causes :
- Poor solubility (logP >5) limiting bioavailability .
- Metabolic instability (e.g., CYP3A4-mediated degradation) .
Solutions : - Formulation Optimization : Use nanoemulsions or cyclodextrin complexes to enhance solubility .
- Metabolite Identification : LC-HRMS to detect phase I/II metabolites in hepatocyte incubations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
